molecular formula C9H8O4 B1625197 Ethanone, 1-(6-hydroxy-1,3-benzodioxol-5-yl)- CAS No. 66003-50-7

Ethanone, 1-(6-hydroxy-1,3-benzodioxol-5-yl)-

Cat. No. B1625197
CAS RN: 66003-50-7
M. Wt: 180.16 g/mol
InChI Key: FFTMFTKIHAFVGZ-UHFFFAOYSA-N
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Patent
US09156827B2

Procedure details

A solution of sesamol (5.6 g, 40 mmol) in acetic anhydride (20 mL) was cooled to 0° C. under an argon atmosphere. The solution was slowly added with boron trifluoride/diethyl ether complex (10 mL), and then the mixture was stirred at 90° C. for 2 hours. The reaction mixture was added to saturated aqueous sodium acetate (50 mL), and the mixture was stirred at room temperature. The solid formed was removed by filtration, and then the reaction mixture was extracted with ethyl acetate, and the organic layer was successively washed with saturated aqueous sodium hydrogencarbonate, water and saturated brine, and then dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and the residual solid was suspended in methanol, thereby washed, then collected by filtration and dried to obtain 1-(6-hydroxybenzo[d][1,3]dioxol-5-yl)ethanone (5.9 g, 82%).
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:5][C:4]2[CH:6]=[C:7]([OH:10])[CH:8]=[CH:9][C:3]=2[O:2]1.[C:11]([O-])(=[O:13])[CH3:12].[Na+]>C(OC(=O)C)(=O)C>[OH:10][C:7]1[C:8]([C:11](=[O:13])[CH3:12])=[CH:9][C:3]2[O:2][CH2:1][O:5][C:4]=2[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.6 g
Type
reactant
Smiles
C1OC2=C(O1)C=C(C=C2)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The solution was slowly added with boron trifluoride/diethyl ether complex (10 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
CUSTOM
Type
CUSTOM
Details
The solid formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was successively washed with saturated aqueous sodium hydrogencarbonate, water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
washed
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C(=CC2=C(OCO2)C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.